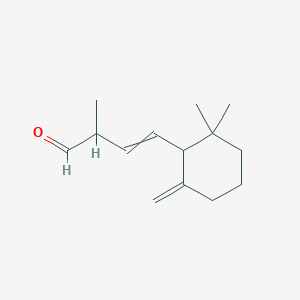![molecular formula C14H13N3O B14627023 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56133-27-8](/img/structure/B14627023.png)
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This compound is characterized by the presence of a cyanophenyl group attached to a dihydropyridine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with 1,4-dihydropyridine-3-carboxamide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds .
Applications De Recherche Scientifique
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. This interaction is mediated through the dihydropyridine ring, which is a key structural feature for binding to calcium channels .
Comparaison Avec Des Composés Similaires
1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide can be compared with other 1,4-dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities. For instance, nifedipine is primarily used as an antihypertensive agent, while amlodipine has a longer duration of action and is used for chronic management of hypertension .
Similar compounds include:
Nifedipine: Used for the treatment of hypertension and angina.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Another antihypertensive agent with a similar mechanism of action.
Propriétés
Numéro CAS |
56133-27-8 |
|---|---|
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-[(4-cyanophenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O/c15-8-11-3-5-12(6-4-11)9-17-7-1-2-13(10-17)14(16)18/h1,3-7,10H,2,9H2,(H2,16,18) |
Clé InChI |
DELPXHRQZPFCFV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN(C=C1C(=O)N)CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


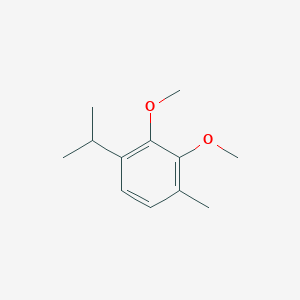

phosphaniumolate](/img/structure/B14626950.png)
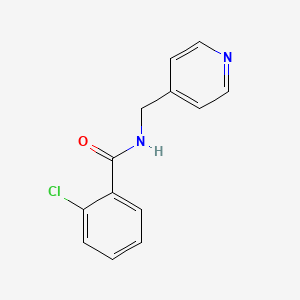


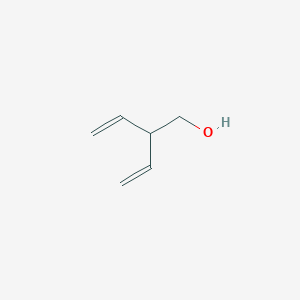
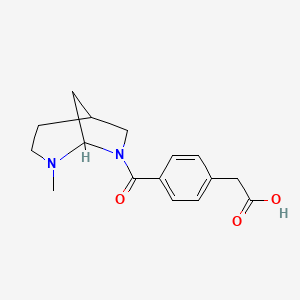
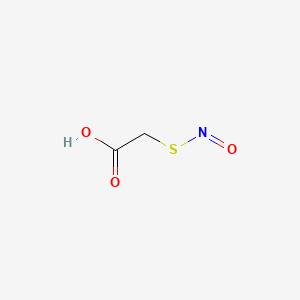
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
